4-Methyl-2-(methylsulfinyl)pyrimidine
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Overview
Description
4-Methyl-2-(methylsulfinyl)pyrimidine is a heterocyclic compound with the molecular formula C6H8N2OS It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a methylsulfinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfinyl)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with a nucleophile such as a methyl group donor. The reaction is usually carried out under basic conditions, often using a base like sodium hydride or potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylsulfinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the precursor can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: 4-Methyl-2-(methylsulfonyl)pyrimidine.
Reduction: 4-Methyl-2-(methylthio)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(methylsulfinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of hyperbranched polymers and other advanced materials due to its unique reactivity and structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfinyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways and modulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Precursor compound with chlorine atoms at the 4 and 6 positions.
2-(Methylsulfonyl)pyrimidine: Lacks the methyl group at the 4-position.
Uniqueness
4-Methyl-2-(methylsulfinyl)pyrimidine is unique due to the presence of both a methyl group and a methylsulfinyl group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-methylsulfinylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-5-3-4-7-6(8-5)10(2)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVDBJLKCJEUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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